molecular formula C25H15BrF3N3 B12484491 6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B12484491
M. Wt: 494.3 g/mol
InChI Key: YBODXBOJXPWTKJ-UHFFFAOYSA-N
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Description

6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by the presence of a bromophenyl group, two phenyl groups, and a trifluoromethyl group attached to the pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques. The specific industrial methods would depend on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazolo[3,4-b]pyridine core.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[3,4-b]pyridines with different functional groups.

Scientific Research Applications

6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of functional groups and the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C25H15BrF3N3

Molecular Weight

494.3 g/mol

IUPAC Name

6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C25H15BrF3N3/c26-18-11-7-10-17(14-18)21-15-20(25(27,28)29)22-23(16-8-3-1-4-9-16)31-32(24(22)30-21)19-12-5-2-6-13-19/h1-15H

InChI Key

YBODXBOJXPWTKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4=CC(=CC=C4)Br)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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